Ro 22-0654 vs. C75: In Vivo Weight Gain Reduction and Feeding Behavior
In a 2-month chronic dosing study in Sprague Dawley rats, Ro 22-0654 decreased body weight gain by approximately 26% compared to vehicle-treated controls, while food intake was only transiently suppressed and quickly returned to normal [1]. In contrast, the fatty acid synthase (FAS) inhibitor C75 is known for its potent and persistent anorexigenic effects, which are a central component of its anti-obesity profile [2]. This differential effect on feeding behavior indicates Ro 22-0654 achieves weight loss primarily through metabolic partitioning rather than appetite suppression, a key distinguishing feature for studies focused on peripheral lipid metabolism.
| Evidence Dimension | In vivo chronic body weight gain reduction (2-month study) |
|---|---|
| Target Compound Data | ~26% reduction in weight gain vs. control; food intake normalized after initial decrease |
| Comparator Or Baseline | C75: Potent and persistent anorexigenic effect; feeding suppression is a primary mechanism |
| Quantified Difference | Ro 22-0654: Weight loss uncoupled from sustained appetite suppression. C75: Weight loss tightly coupled to appetite suppression. |
| Conditions | Sprague Dawley rats; Ro 22-0654 administered as diet admixture for 2 months (Triscari 1984). C75 data from multiple independent studies (Clegg 2002, Kumar 2002). |
Why This Matters
This difference is critical for researchers needing a lipid-lowering agent that avoids confounding effects of altered feeding behavior.
- [1] Triscari J, Sullivan AC. Antiobesity effects of a novel lipid synthesis inhibitor (Ro 22-0654). Life Sci. 1984 Jun 18;34(25):2433-42. doi: 10.1016/0024-3205(84)90279-0. PMID: 6727577. View Source
- [2] Clegg DJ, Wortman MD, Benoit SC, McOsker CC, Seeley RJ. Comparison of central and peripheral administration of C75 on food intake, body weight, and conditioned taste aversion. Diabetes. 2002 Nov;51(11):3196-201. doi: 10.2337/diabetes.51.11.3196. PMID: 12401710. View Source
